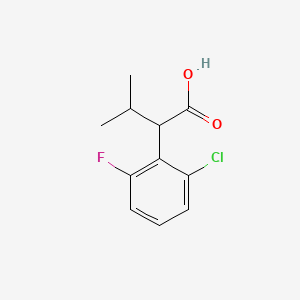
2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid is an organic compound with the molecular formula C10H11ClFO2. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a butanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluorobenzene.
Alkylation: The benzene ring undergoes alkylation with 3-methylbutanoic acid using a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry ether.
Esterification: Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) as catalysts.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Esterification: Formation of esters.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Similar structure but with an acetic acid moiety instead of butanoic acid.
2-Chloro-6-fluorobenzene: Lacks the carboxylic acid group.
3-Methylbutanoic acid: Lacks the phenyl ring with chloro and fluoro substituents.
Uniqueness
2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid is unique due to the combination of its chloro and fluoro substituents on the phenyl ring and the presence of a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds.
Properties
Molecular Formula |
C11H12ClFO2 |
|---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12ClFO2/c1-6(2)9(11(14)15)10-7(12)4-3-5-8(10)13/h3-6,9H,1-2H3,(H,14,15) |
InChI Key |
OQAJATWIDUJTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC=C1Cl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13287791.png)

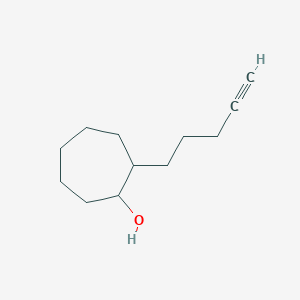

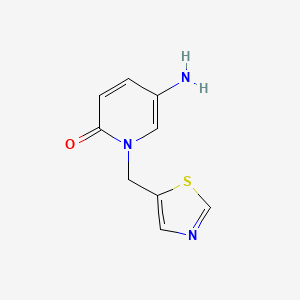
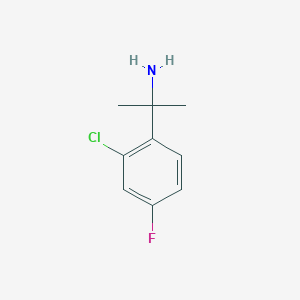
amine](/img/structure/B13287831.png)
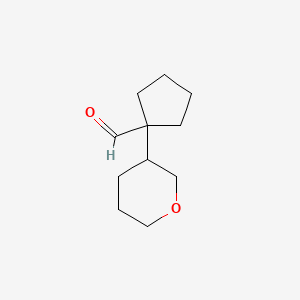

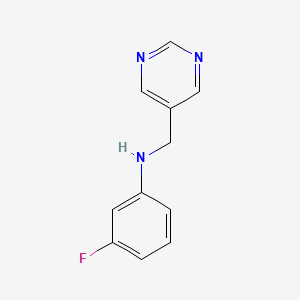
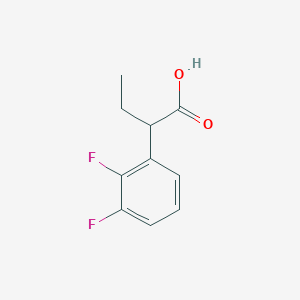
![(Cyclopropylmethyl)[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13287861.png)
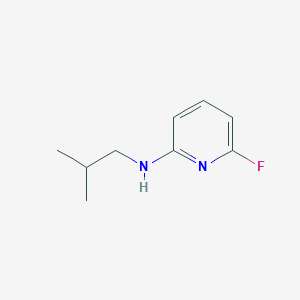
amine](/img/structure/B13287868.png)
